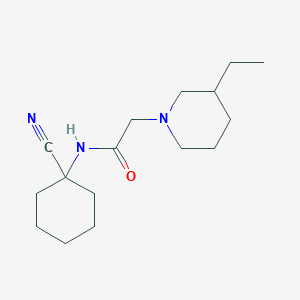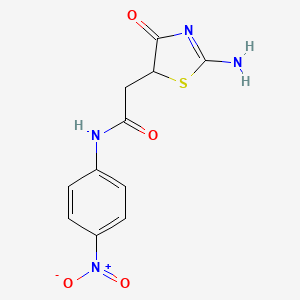![molecular formula C23H19ClN4O3 B2816754 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 923216-54-0](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can influence how the compound is handled, stored, and used .Scientific Research Applications
Absorption of Near-Infrared Light
This compound has been designed to be both transparent and colorless while absorbing near-infrared light . This unique property could lead to important new applications in various fields.
Advanced Electronics
The compound’s ability to absorb near-infrared light but not visible light makes it a promising material for advanced electronics . It could potentially be used in the development of new organic semiconducting materials for high-tech applications such as solar cells and transistors .
Chemotherapy
The compound’s ability to absorb near-infrared light but not visible light could also have applications in chemotherapy . This property could potentially be used to develop new treatments that specifically target cancer cells without affecting healthy cells.
Photodetectors
The compound’s unique light-absorbing properties could also make it useful in the development of photodetectors . These devices, which convert light into electrical signals, are used in a wide range of applications, from digital cameras to medical imaging equipment.
Systematic Molecule Design
The successful synthesis of this compound represents a systematic approach to constructing molecules with desired electronic transitions . This could potentially pave the way for the design of other complex molecules with specific light-absorbing properties.
Semiconducting Properties
This compound also shows semiconducting properties . This could potentially open up new avenues in the field of semiconductor technology, leading to the development of more efficient and powerful electronic devices.
Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with o-toluidine to form the intermediate N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione. This intermediate is then reacted with ethyl chloroacetate to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "o-toluidine", "ethyl chloroacetate" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with o-toluidine in the presence of a base to form N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione", "Reaction of N-(o-tolyl)-2-(4-chlorobenzyl)pyrimidine-2,4-dione with ethyl chloroacetate in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide" ] } | |
CAS RN |
923216-54-0 |
Product Name |
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide |
Molecular Formula |
C23H19ClN4O3 |
Molecular Weight |
434.88 |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19ClN4O3/c1-15-5-2-3-6-18(15)26-20(29)14-27-19-7-4-12-25-21(19)22(30)28(23(27)31)13-16-8-10-17(24)11-9-16/h2-12H,13-14H2,1H3,(H,26,29) |
InChI Key |
NJEMJWSLXRRVGC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2816671.png)
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)
![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)

![1-(2-Fluorophenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2816680.png)

![2,3-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2816682.png)




![N-(3-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2816692.png)
